N-(3,4-difluorophenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide
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Description
N-(3,4-difluorophenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H23F2N3O3 and its molecular weight is 463.485. The purity is usually 95%.
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Scientific Research Applications
Structural and Interaction Studies
Spatial Orientation and Anion Coordination : Research on similar amide derivatives has explored how different spatial orientations affect anion coordination, revealing insights into their structural geometry and interaction mechanisms. Such studies are crucial for understanding the fundamental properties of compounds like N-(3,4-difluorophenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide, which may have implications for their reactivity and potential applications in materials science (Kalita, Baruah, 2010).
Fluorescence Properties of Lanthanide Complexes : The synthesis and characterization of aryl amide ligands for lanthanide(III) complexes highlight their potential in fluorescence applications. Studies on similar compounds have demonstrated how ligand design can influence the fluorescence intensity and quantum yields of lanthanide complexes, suggesting applications in sensing, imaging, and lighting technologies (Wu et al., 2008).
Biomedical Applications
Antimicrobial Activity : Research into novel (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides has shown promising antibacterial and antifungal activities. This suggests that structurally related compounds like this compound could be explored for their potential as antimicrobial agents, contributing to the development of new therapeutic options (Debnath, Ganguly, 2015).
Antimalarial and Antitubercular Potential : Compounds with quinoline moieties, similar in structure to the target compound, have been investigated for their antimalarial activity, demonstrating efficacy against Plasmodium berghei in mice. This highlights the potential of such compounds in contributing to the fight against malaria and encourages further research into their pharmacological properties (Werbel et al., 1986). Additionally, derivatives have shown activity against drug-resistant strains of Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment (Pissinate et al., 2016).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O3/c1-16-3-6-19(7-4-16)29-14-18-11-17-5-9-21(34-2)13-24(17)31(26(18)33)15-25(32)30-20-8-10-22(27)23(28)12-20/h3-13,29H,14-15H2,1-2H3,(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJKXRNXISRETP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.